1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol
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Overview
Description
“1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO2 . It is also known as Nootkatone.
Synthesis Analysis
The synthesis of “this compound” involves a 1,3-dipolar cycloaddition reaction. The reaction involves the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The subsequent reduction with LAH and catalytic hydrogenation yields the product .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidin-3-ol ring with a benzyl group and a hydroxymethyl group attached .Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Synthesis
The compound (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related derivative, has been synthesized via asymmetric 1,3-dipolar cycloaddition, demonstrating its utility as an intermediate in the synthesis of bioactive molecules. This synthesis process emphasizes its potential in creating enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and other bioactive substances (Kotian et al., 2005).
Gold(I)-Catalyzed Cyclization
Gold(I) catalysis has been applied to allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine derivatives. This method highlights the compound's relevance in synthesizing complex organic structures, potentially useful for pharmaceutical applications (Mukherjee & Widenhoefer, 2011).
Application in Molecular Biology
- Intercalating Nucleic Acids (INAs): The compound has been incorporated into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs), inducing a slight destabilization in INA-DNA duplexes. This research provides insights into DNA-RNA interaction mechanisms and the potential for developing novel gene expression regulation tools (Filichev & Pedersen, 2003).
Potential Therapeutic Applications
- Synthesis of Antifolates: Research into pyrrolo[2,3-d]pyrimidines, closely related to 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol, has shown the design of targeted antitumor agents. These compounds demonstrate selective cellular uptake via folate receptors and inhibit de novo purine nucleotide biosynthesis, indicating their potential as cancer therapeutics (Wang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been used as ligands in the enantioselective addition of diethylzinc to aromatic aldehydes . They have also been used to prepare κ-opioid receptor agonists .
Mode of Action
Based on its structural similarity to other pyrrolidinols, it may interact with its targets to induce changes that lead to the production of optically active secondary alcohols .
Result of Action
Similar compounds have been shown to lead to the production of optically active secondary alcohols .
properties
IUPAC Name |
1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODVNSTNGIBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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